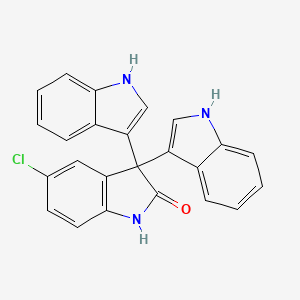
5'-chloro-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one
Übersicht
Beschreibung
5'-chloro-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one is a useful research compound. Its molecular formula is C24H16ClN3O and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0981898 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5'-Chloro-1H,1''H-3,3':3',3''-terindol-2'(1'H)-one is a compound synthesized through a one-pot multicomponent reaction (MCR) at room temperature, using sulfamic acid as an organo-catalyst. This approach is noted for its environmental benignity and cost-effectiveness. The compound exhibits crystallization in specific monoclinic space groups with distinct unit-cell parameters, as identified through X-ray diffraction data. Its structure is further refined by full-matrix least-squares procedures, showcasing significant inter- and intramolecular interactions, including hydrogen bonding networks and C-H∙∙∙π inter-molecular hydrogen bonds (Sharma et al., 2015), (Kumar et al., 2015).
Biologically Relevant Derivatives
A biologically relevant derivative of this compound, identified as 5,5"-methoxy-1'-methyl-1H,1"H-[3,3':3',3"-terindol]-2'(1'H)-one, was synthesized using a similar method. This compound is characterized by elemental analyses, IR spectra, and single crystal X-ray analysis. Its structure is stabilized by N–H···O and C–H···O interactions, highlighting its potential in biological applications (Sharma et al., 2017).
Cycloaddition Reaction Studies
This compound has been explored in the context of cycloaddition reactions. These studies focus on the generation of corresponding diazabicyclooctanes, investigating the regio- and stereochemistry of the products. Such research provides insight into the molecular interactions and the influence of various substituents on the reaction outcomes, demonstrating the compound's utility in studying complex organic reactions (Rombouts et al., 2001).
Structural Analysis in Diverse Chemical Contexts
The structural properties of this compound and its derivatives are widely studied in various chemical contexts. These studies often involve the analysis of NMR spectra, focusing on different solvent interactions and conformational studies. Such research is crucial for understanding the compound's behavior in different chemical environments, contributing to a broader understanding of its reactivity and potential applications in complex chemical systems (Schaefer et al., 1985).
Eigenschaften
IUPAC Name |
5-chloro-3,3-bis(1H-indol-3-yl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O/c25-14-9-10-22-17(11-14)24(23(29)28-22,18-12-26-20-7-3-1-5-15(18)20)19-13-27-21-8-4-2-6-16(19)21/h1-13,26-27H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQQJVFFASAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=C(C=CC(=C4)Cl)NC3=O)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


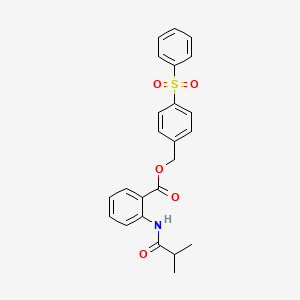
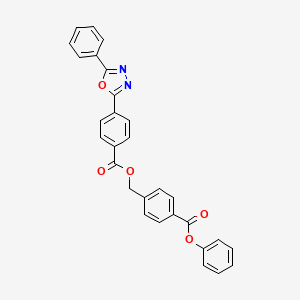
![phenyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4094574.png)
![1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one](/img/structure/B4094584.png)

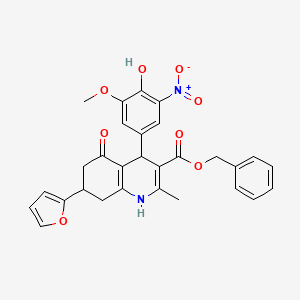
![oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine](/img/structure/B4094598.png)
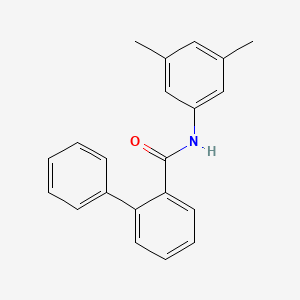
![2-[2-(2-iodo-4-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094613.png)
![2-[4-(2-Nitrophenoxy)butylsulfanyl]pyrimidine](/img/structure/B4094628.png)
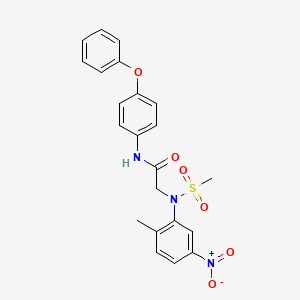

![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B4094652.png)
![2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4094669.png)
